二乙基(3-二乙胺基丙基)-丙二酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Synthesis Analysis

EDC is commercially available and may be prepared by coupling ethyl isocyanate to N, N -dimethylpropane-1,3-diamine to give a urea, followed by dehydration .Molecular Structure Analysis

The molecular formula of EDC is C8H17N3 and it has a molar mass of 155.245 g·mol −1 .Chemical Reactions Analysis

EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer .Physical and Chemical Properties Analysis

EDC is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range .科学研究应用

1. 抗癌药物合成

- 衍生物二乙基 2-(2-氯烟酰基)丙二酸酯用作合成小分子抗癌药物的中间体。该化合物在靶向癌细胞生长通路中发挥作用 (Xiong et al., 2018)。

2. 杂环的创造中的作用

- 二乙基丙二酸酯用于与 1,3-双亲核试剂的环缩合反应,以创建六元杂环 (Stadlbauer et al., 2001)。

3. 寡核苷酸糖缀合物的合成

- 相关化合物二乙基 O,O'-(甲氧亚甲基)双(羟甲基)丙二酸酯用于合成携带不同糖单元的寡核苷酸糖缀合物 (Katajisto et al., 2004)。

4. 有机合成中的应用

- 二乙基丙二酸酯是一种关键的有机合成中间体,广泛用于生产药品、着色剂和香料 (Song Wei-hong, 2004)。

5. 镧系元素配合物的发光研究

- 已研究了二乙基丙二酸酯附着的卟啉配合物与 Yb3+、Er3+和 Nd3+等镧系元素在近红外区域的发光性质 (He et al., 2003)。

6. 胺的酶促拆分

- 二乙基丙二酸酯在脂肪酶催化的胺拆分中充当“绿色”且高效的酰基供体,代表了当前应用的酰基供体的有吸引力的替代品 (Simon et al., 2012)。

7. 声学和热力学研究

- 二乙基丙二酸酯与各种溶剂的二元混合物已对其声学和热力学性质进行了研究,表明了分子相互作用和几何效应 (Baluja et al., 2005)。

作用机制

Target of Action

Diethyl (3-diethylaminopropyl)-malonate is a complex compound that primarily targets carboxylic acid groups in biomolecules . The compound’s primary role is to facilitate the coupling of primary amines to yield amide bonds .

Mode of Action

The compound operates by activating carboxyl groups for direct reaction with primary amines via amide bond formation . The carbonyl of the acid attacks the carbodiimide of the compound, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

The compound affects the biochemical pathways involving the formation of amide bonds. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known that the compound is water-soluble and is typically employed in the 40-60 pH range . This suggests that the compound may have good bioavailability due to its solubility in water.

Result of Action

The result of the compound’s action is the formation of amide bonds. This can be used in various applications such as peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates .

Action Environment

The compound is typically employed in the 4.0-6.0 pH range This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

安全和危害

属性

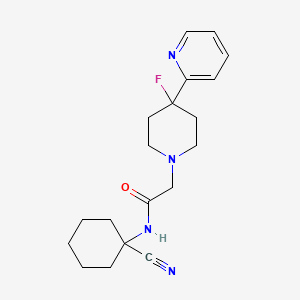

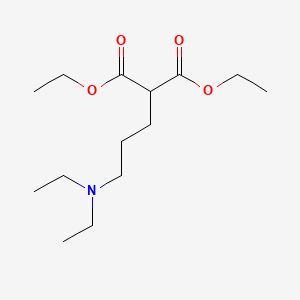

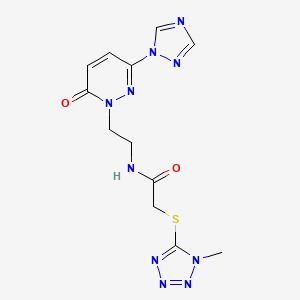

IUPAC Name |

diethyl 2-[3-(diethylamino)propyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-5-15(6-2)11-9-10-12(13(16)18-7-3)14(17)19-8-4/h12H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYNLPYSPJSYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2796977.png)

![1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid](/img/structure/B2796983.png)

![1-[2-Methyl-2-(thiophen-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2796986.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2796987.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2796992.png)

![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)

![6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796995.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2796997.png)